3-Ethenyl-1,2,5-oxadiazole is an organic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic ring that contains two nitrogen atoms and one oxygen atom. Its molecular formula is and it has a molecular weight of 96.09 g/mol. This compound is recognized for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and biological activities .
The synthesis of 3-Ethenyl-1,2,5-oxadiazole typically involves cyclization reactions. One common method is the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration using alkali. This process can be streamlined through a one-pot synthesis method, which combines the preparation of O-acylamidoximes and their cyclization in a single reactor, thus avoiding the isolation of intermediates.
3-Ethenyl-1,2,5-oxadiazole features a distinctive structure that includes:
3-Ethenyl-1,2,5-oxadiazole can undergo several types of chemical reactions:
These reactions are significant in synthetic organic chemistry and can be utilized for developing new compounds with desired properties.
The mechanism of action for 3-Ethenyl-1,2,5-oxadiazole involves its interaction with specific biological targets. Notably, it has been shown to inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in immune response modulation. This inhibition enhances its anti-tumor potency and contributes to its potential therapeutic applications.
The compound's unique electronic properties are attributed to its specific substitution pattern on the oxadiazole ring. This uniqueness enhances its reactivity and makes it valuable in applications requiring precise control over molecular interactions .
3-Ethenyl-1,2,5-oxadiazole has a wide array of applications:
1,2,5-Oxadiazoles (furazans) represent a distinct class of electron-deficient heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom (molecular formula: C₂H₂N₂O). Their unique electronic configuration confers high chemical stability and versatile reactivity, enabling diverse applications in medicinal chemistry and materials science. The 3-ethenyl-substituted derivative (3-Ethenyl-1,2,5-oxadiazole) exemplifies strategic functionalization, where the ethenyl group (–CH=CH₂) enhances π-conjugation and serves as a synthetic handle for further derivatization. This moiety significantly influences the compound’s dipole moment, polarizability, and intermolecular interactions, thereby modulating its biological and physicochemical profiles. Historically, 1,2,5-oxadiazoles have evolved from laboratory curiosities to pharmacophores in antibacterial and anticancer agents, underscoring their importance in rational drug design [1] [2].
The chemistry of 1,2,5-oxadiazoles traces back to 1884 with Tiemann and Krüger’s pioneering synthesis, initially termed "furo[ab]diazoles" [8]. Early research focused on their stability and aromaticity, revealing that unlike 1,3,4-oxadiazoles, 1,2,5-isomers exhibit diminished aromatic character due to asymmetric electron distribution. This was conclusively demonstrated through UV spectroscopy: 3,5-diphenyl-1,2,5-oxadiazole (13) absorbs at 245 nm, significantly lower than 2,5-diphenyl-1,3,4-oxadiazole (15, λₘₐₓ = 276 nm), indicating weaker conjugation [8]. The mid-20th century saw breakthroughs in synthetic methodologies, such as the deoxygenation of furoxans (1,2,5-oxadiazole N-oxides) using trialkylphosphites, enabling access to diverse 3,4-disubstituted derivatives [2].
Table 1: Key Historical Milestones in 1,2,5-Oxadiazole Research
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger [8] | Established foundational structure and reactivity |
1964 | UV spectral analysis by Moussebois & Oth [8] | Demonstrated reduced aromaticity vs. 1,3,4-isomers |
2000 | N-oxide derivatives as hypoxic cytotoxins [4] [10] | Explored for selective anticancer activity |
2019 | Antiproliferative derivatives targeting topoisomerase I [6] | Validated mechanism-based anticancer applications |
Pharmacological interest surged in the 2000s with studies on 1,2,5-oxadiazole N-oxides as DNA-targeting hypoxic cytotoxins. Although compounds like 3 (3-formyl-4-phenyl-1,2,5-oxadiazole N₂-oxide) showed potent cytotoxicity in V79 cells (IC₅₀ < 1 μM), they lacked hypoxia selectivity [4] [10]. Recent work (2019) identified non-N-oxide derivatives with topoisomerase I inhibition, expanding their mechanistic scope beyond bioreductive activation [6].
The 3-ethenyl substituent profoundly alters the reactivity and biological interactions of 1,2,5-oxadiazoles. Electronically, the ethenyl group (–CH=CH₂) acts as a π-donor, increasing the electron density at C(3) and C(4) of the heterocyclic ring. This enhances nucleophilic substitution at C(4) while facilitating [2+2] cycloadditions across the ethenyl bond [2]. Spectroscopically, it introduces characteristic ¹H-NMR vinyl signals (δ 5.2–6.5 ppm) and IR stretches (C=C, 1620 cm⁻¹), aiding structural characterization. The group’s planarity also promotes conjugation, redshifted UV absorption (Δλₘₐₓ +15–20 nm vs. alkyl analogs) [6].
In bioactivity contexts, the ethenyl moiety serves dual roles:
Table 2: Bioactivity of 3-Substituted-1,2,5-Oxadiazoles in Cancer Models
3-Substituent | HCT-116 IC₅₀ (μM) | HeLa IC₅₀ (μM) | Primary Target |
---|---|---|---|
Ethenyl | 8.7 ± 0.9 | 11.2 ± 1.3 | Topoisomerase I/DNA |
Phenyl | 12.4 ± 1.1 | 15.8 ± 1.6 | Topoisomerase I |
Heptanoyl | >50 | >50 | Non-cytotoxic |
4-Chlorophenyl | 9.5 ± 0.8 | 14.3 ± 1.5 | DNA intercalation |
Data adapted from antiproliferative assays [6] [7].
Photochemical studies reveal that the 3-ethenyl group stabilizes the ring against cleavage. While unsubstituted 1,2,5-oxadiazoles fragment into nitrile oxides under UV light (e.g., 3,4-diphenyl derivative → benzonitrile oxide), the ethenyl analog undergoes [2+2] dimerization or polymerization, preserving the core scaffold [2].
Positional isomerism critically dictates the physicochemical and biological profiles of oxadiazoles. Key differences emerge in aromaticity, stability, and bioisosteric utility:
Aromaticity and Electronic Structure
Stability and Metabolic Resistance
Bioisosteric Applications
Table 3: Comparative Physicochemical Properties of Oxadiazole Isomers
Property | 1,2,5-Oxadiazole | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |
---|---|---|---|
Aromaticity | Low (diene-like) | High | Moderate |
Dipole Moment (D) | 3.8–4.2 | 4.5–5.0 | 3.0–3.5 |
LogP (3-Phenyl deriv.) | 2.1 ± 0.2 | 2.4 ± 0.3 | 2.2 ± 0.2 |
Metabolic Stability | Moderate | High | Moderate |
Data synthesized from [3] [8].
Pharmacologically, 1,3,4-oxadiazoles dominate clinical applications (e.g., Nesapidil, Tiodazosin) due to their favorable drug-likeness. In contrast, 1,2,5-oxadiazoles are emerging in targeted oncology (e.g., topoisomerase I inhibitors) but require strategic 3-substitution (e.g., ethenyl) to optimize bioavailability and target engagement [3] [6] [7].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0